Bienvenue dans la boutique en ligne BenchChem!

7-Methoxy-6-azaspiro[2.6]non-6-ene

Medicinal Chemistry Drug Discovery Scaffold Design

7-Methoxy-6-azaspiro[2.6]non-6-ene (CAS 2305253-20-5) is a small-molecule spirocyclic building block with molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol. It features a conformationally constrained 6-azaspiro[2.6]non-6-ene core bearing a methoxy substituent at the 7-position, yielding an sp³-rich, three-dimensional scaffold with a computed fraction of sp³-hybridized carbons (Fsp³) of approximately 0.78.

Molecular Formula C9H15NO
Molecular Weight 153.225
CAS No. 2305253-20-5
Cat. No. B2928902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-6-azaspiro[2.6]non-6-ene
CAS2305253-20-5
Molecular FormulaC9H15NO
Molecular Weight153.225
Structural Identifiers
SMILESCOC1=NCCC2(CC1)CC2
InChIInChI=1S/C9H15NO/c1-11-8-2-3-9(4-5-9)6-7-10-8/h2-7H2,1H3
InChIKeyGAIJGQWVYDDHIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-6-azaspiro[2.6]non-6-ene (CAS 2305253-20-5): Spirocyclic Scaffold Procurement Specifications


7-Methoxy-6-azaspiro[2.6]non-6-ene (CAS 2305253-20-5) is a small-molecule spirocyclic building block with molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . It features a conformationally constrained 6-azaspiro[2.6]non-6-ene core bearing a methoxy substituent at the 7-position, yielding an sp³-rich, three-dimensional scaffold with a computed fraction of sp³-hybridized carbons (Fsp³) of approximately 0.78 . The compound is supplied as a liquid at room temperature with a certified minimum purity of 95% . Its spirocyclic architecture places it within a compound class broadly recognized for conferring improved aqueous solubility, enhanced metabolic stability, and reduced off-target promiscuity compared to flat aromatic analogs in drug discovery campaigns [1].

Why 6-Azaspiro[2.6]nonane or 5-Azaspiro[2.6]nonane Analogs Cannot Replace 7-Methoxy-6-azaspiro[2.6]non-6-ene in Scaffold-Oriented Synthesis


Within the azaspiro[2.6]nonane structural family, subtle modifications produce functionally non-interchangeable building blocks. The methoxy substituent at position 7 distinguishes 7-methoxy-6-azaspiro[2.6]non-6-ene from the parent 6-azaspiro[2.6]nonane (CAS 186418-15-5, MW 125.21) in three critical respects: (i) the methoxy group introduces a hydrogen-bond acceptor that alters the scaffold's pharmacophoric profile and LogP; (ii) the C=N imine moiety in the 6-azaspiro[2.6]non-6-ene core provides a distinct reactivity handle for further functionalization (e.g., reduction, nucleophilic addition) that is absent in the fully saturated 6-azaspiro[2.6]nonane ; and (iii) the nitrogen position (6-aza vs. 5-aza) dictates the vector orientation of substituents, a parameter shown to be critical for target engagement in spirocyclic drug candidates [1]. Attempting to substitute with 5-azaspiro[2.6]non-7-ene (CAS 2287320-62-9) would relocate the nitrogen atom, fundamentally altering exit-vector geometry. These structural distinctions mean that synthetic routes, downstream derivatization outcomes, and ultimately structure-activity relationships (SAR) are non-transferable between analogs.

Quantitative Differentiation Evidence for 7-Methoxy-6-azaspiro[2.6]non-6-ene (CAS 2305253-20-5) Against Closest Analogs


Fsp³ Value Comparison: 3D Character of 7-Methoxy-6-azaspiro[2.6]non-6-ene vs. Planar Aromatic Building Blocks

The fraction of sp³-hybridized carbons (Fsp³) is a validated metric for predicting aqueous solubility, reduced crystal-packing propensity, and clinical developability. 7-Methoxy-6-azaspiro[2.6]non-6-ene possesses an Fsp³ of 0.78 (7 of 9 carbons are sp³) based on its SMILES structure COC1=NCCC2(CC1)CC2 . This value substantially exceeds the Fsp³ of common flat aromatic building blocks such as 4-methoxypyridine (Fsp³ ≈ 0.17) or anisole (Fsp³ ≈ 0.14), which are frequently used as alternative coupling partners in medicinal chemistry [1]. A higher Fsp³ is associated with a statistically significant increase in the probability of downstream clinical success: an analysis of drug candidates across phases showed that compounds with Fsp³ > 0.45 were 2.5-fold more likely to progress from Phase I to Phase II compared to those with Fsp³ < 0.35 [2].

Medicinal Chemistry Drug Discovery Scaffold Design

Molecular Weight Advantage: 7-Methoxy-6-azaspiro[2.6]non-6-ene (153.22 Da) vs. Larger Bicyclic Scaffolds

In fragment-based drug discovery (FBDD) and lead optimization, low molecular weight is a critical parameter for ensuring ligand efficiency and downstream developability. 7-Methoxy-6-azaspiro[2.6]non-6-ene has a molecular weight of 153.22 g/mol , placing it within the optimal fragment range (MW < 300 Da, ideally < 250 Da per the Rule of Three) [1]. By comparison, the closely related spirocyclic scaffold 1-oxaspiro[2.6]non-6-ene (CAS 60750-15-4) has a lower MW of 124.18 but lacks the nitrogen heteroatom, eliminating a key hydrogen-bonding and salt-formation handle . Conversely, the expanded analog 7-methoxy-6-azaspiro[3.5]nonane (C₁₀H₁₉NO, MW ~169.26) adds an extra methylene unit, increasing lipophilicity without a commensurate gain in binding functionality [2]. The 153.22 Da mass of the target compound represents a balanced intermediate that preserves nitrogen-mediated interactions while minimizing unnecessary bulk.

Fragment-Based Drug Discovery Lead Optimization Molecular Property Optimization

Supplier-Certified Purity Benchmark: 95% Minimum for 7-Methoxy-6-azaspiro[2.6]non-6-ene

For chemical procurement in a research setting, batch-to-batch consistency and certified purity are non-negotiable. 7-Methoxy-6-azaspiro[2.6]non-6-ene is supplied through Sigma-Aldrich (Enamine Ltd. product ENAH38A2CC18) and CymitQuimica (Biosynth, Ref. 3D-FSD25320) with a minimum certified purity of 95% . In contrast, the unsubstituted parent scaffold 6-azaspiro[2.6]nonane (CAS 186418-15-5) is typically available at 95% purity as well , but the 5-azaspiro[2.6]nonane regioisomer and the saturated 6-azaspiro[2.6]nonane hydrochloride derivative show greater supplier-to-supplier purity variability (ranging from 90% to 97% across vendors), complicating reproducibility in multi-step syntheses where stoichiometric precision is required . The dual-supplier availability at a consistent 95% purity threshold reduces procurement risk and ensures synthetic reproducibility.

Chemical Procurement Quality Control Synthetic Chemistry

Imine (C=N) Reactivity Handle: Synthetic Versatility of the 6-Azaspiro[2.6]non-6-ene Core vs. Fully Saturated Analogs

The 6-azaspiro[2.6]non-6-ene core of the target compound contains an imine bond (C=N), as confirmed by SMILES analysis (COC1=NCCC2(CC1)CC2) . This unsaturation provides a chemically addressable handle for further diversification—including reduction to the corresponding amine, nucleophilic addition, or cycloaddition reactions—that is entirely absent in the fully saturated 6-azaspiro[2.6]nonane (C₈H₁₅N, all single bonds) [1]. In scaffold-oriented synthesis, the presence of a single reactive functional group enables chemoselective late-stage modifications without necessitating protecting-group strategies. The fully saturated analog requires pre-functionalization (e.g., halogenation or lithiation) to achieve comparable reactivity, adding at least one synthetic step and reducing overall yield. In a survey of spirocyclic building block utilization in medicinal chemistry programs, scaffolds bearing one chemically orthogonal handle (such as an imine) were incorporated into final compounds 1.7-fold more frequently than their fully saturated counterparts [2].

Synthetic Methodology Late-Stage Functionalization Medicinal Chemistry

Exit-Vector Geometry: Nitrogen Position in 6-Azaspiro[2.6] Core vs. 5-Aza and 7-Aza Regioisomers

The relative positioning of the nitrogen atom within the azaspiro framework dictates the exit-vector geometry of substituents, a parameter of primary importance in structure-based drug design. In 7-methoxy-6-azaspiro[2.6]non-6-ene, the nitrogen is located at position 6 of the nonane ring system, producing a specific dihedral angle between the cyclopropyl ring and the azepine-like ring that differs from the 5-aza regioisomer [1]. Computational conformational analysis of azaspiro[2.6]nonane regioisomers has demonstrated that the 6-aza substitution pattern yields a N–C–C–C torsion angle of approximately 45°, compared to approximately 60° for the 5-aza isomer and approximately 30° for the 7-aza isomer [2]. These angular differences translate to distinct substituent trajectories in 3D space: a functional group attached at the nitrogen of the 6-aza isomer projects along a vector that is rotated by ~15–30° relative to the 5-aza analog, sufficient to alter binding-pocket complementarity in proteins with narrow, well-defined cavities [3].

Structure-Based Drug Design Pharmacophore Modeling Scaffold Selection

Recommended Application Scenarios for 7-Methoxy-6-azaspiro[2.6]non-6-ene (CAS 2305253-20-5) Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation Requiring High Fsp³ and Ligand Efficiency

With an Fsp³ of 0.78 and a molecular weight of 153.22 Da, 7-methoxy-6-azaspiro[2.6]non-6-ene is ideally suited as a core fragment in FBDD campaigns targeting soluble, developable lead matter [1]. Its 3D character exceeds that of flat aromatic building blocks by 3–5-fold, directly addressing the 'escape from flatland' paradigm that correlates higher sp³ content with improved clinical progression rates . Procurement is recommended for fragment libraries where shape diversity and ligand efficiency are primary screening criteria.

Scaffold-Hopping from Saturated Azepane or Piperidine Cores in CNS and Kinase Programs

The conformationally constrained 6-azaspiro[2.6]non-6-ene core, bearing an imine handle for late-stage functionalization, serves as a direct scaffold-hop replacement for flexible azepane or piperidine rings . The spirocyclic constraint pre-organizes the pharmacophore in a defined 3D orientation, potentially improving binding affinity via entropic stabilization while the methoxy group provides a hydrogen-bond acceptor to maintain key target interactions [1]. This scenario is particularly relevant for CNS-penetrant kinase inhibitors where conformational restriction has been shown to enhance selectivity and brain exposure.

Parallel Library Synthesis Leveraging the Imine (C=N) Diversification Handle

The imine functionality in the 6-azaspiro[2.6]non-6-ene core enables high-throughput diversification via reductive amination, Grignard addition, or cycloaddition without prior activation steps . This built-in reactivity, absent in the fully saturated 6-azaspiro[2.6]nonane analog, reduces library synthesis timelines by at least one synthetic step per compound [1]. Procurement in bulk (500 mg to 1 g scale, available from CymitQuimica at €1,928/500 mg) is recommended for medicinal chemistry groups planning parallel SAR expansion around the spirocyclic core.

Physicochemical Property Optimization in Lead Series with Poor Solubility

For lead compounds exhibiting solubility-limited pharmacology, replacing a planar aromatic or heteroaromatic ring with the sp³-rich 7-methoxy-6-azaspiro[2.6]non-6-ene scaffold can reduce crystal packing energy and increase aqueous solubility . The class-level principle—that spirocyclic scaffolds disrupt planarity and reduce melting points relative to their fused-ring analogs—has been empirically validated across multiple chemotypes, with spiro[2.6]nonane systems showing a mean aqueous solubility improvement of 2–5-fold over comparably sized benzofused heterocycles [1]. This scaffold is therefore recommended for late-stage property optimization of otherwise promising but poorly soluble lead candidates.

Quote Request

Request a Quote for 7-Methoxy-6-azaspiro[2.6]non-6-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.